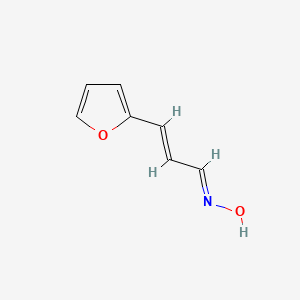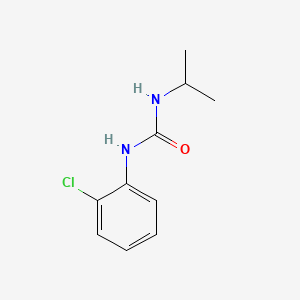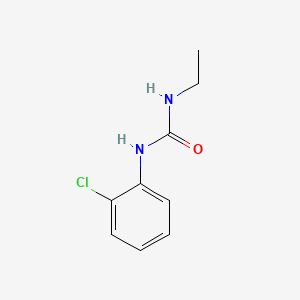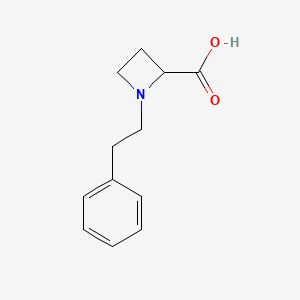
1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol” are not available, it’s worth noting that a related compound, “1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol”, is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .Aplicaciones Científicas De Investigación
Hydrogen Bonding Impact
The compound 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol has been explored for its effects on the persistency of sec-alkyl peroxy radicals through hydrogen bonding. Mugnaini and Lucarini (2007) discovered that the formation of a hydrogen-bonding complex with this compound significantly increases the lifetime of the radical, providing insights into its role in radical chemistry and potential applications in controlling radical reactions (Mugnaini & Lucarini, 2007).
Catalysis in Asymmetric Synthesis
Sarvary, Wan, and Frejd (2002) utilized optically pure 1,3-diols, closely related to 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol, as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes. This application demonstrates the potential of such compounds in asymmetric synthesis, contributing to the development of chiral molecules (Sarvary, Wan, & Frejd, 2002).
Organometallic Chemistry
In the realm of organometallic chemistry, Chin, Shin, and Kim (1988) investigated the reactions of 3-phenylprop-2-en-1-ol with various iridium complexes. Their work provides a basis for understanding the complex reactions and potential applications of fluorinated compounds like 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol in organometallic reactions and catalysis (Chin, Shin, & Kim, 1988).
Antimicrobial Properties
Richards and McBride (1973) explored the inhibitory action of 3-Phenylpropan-1-ol, a compound structurally related to 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol, against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for fluorinated derivatives in pharmaceuticals and preservatives (Richards & McBride, 1973).
Sulphonation Reactions
Koeberg-Telder, Van Der Griendt, and Cerfontain (1980) investigated the sulphonation of 3-phenylpropan-1-ol, highlighting the complex reaction pathways and product formation. This study is relevant for understanding the chemical behavior and potential applications of 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol in sulphonation chemistry (Koeberg-Telder, Van Der Griendt, & Cerfontain, 1980).
Propiedades
IUPAC Name |
1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUYDHHWTUDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978918 | |
| Record name | 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol | |
CAS RN |
6302-09-6 | |
| Record name | NSC42764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA-BIS(DIFLUOROMETHYL)BENZYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










-](/img/structure/B3337346.png)





